5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Overview
Description
5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields This compound features a pyrazole ring substituted with ethyl, hydroxy, and methyl groups, linked to a phenoxybenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps include the introduction of the ethyl, hydroxy, and methyl groups through alkylation and hydroxylation reactions. The final step involves the sulfonation of the phenoxybenzene ring to form the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The phenoxy and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonic acid group may produce a sulfonate or sulfinate.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent modifications. The molecular targets and pathways involved would vary based on the biological context and the specific functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and phenoxybenzenesulfonic acids with different substituents. Examples include:
- 3-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoic acid
- 3-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)propanenitrile
Uniqueness
The uniqueness of 5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-2-phenoxybenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-15-12(2)19-20(18(15)21)13-9-10-16(17(11-13)26(22,23)24)25-14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENNYXJIXQHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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